molecular formula C15H17ClN2O5S2 B2933235 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795090-04-8

3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2933235
CAS No.: 1795090-04-8
M. Wt: 404.88
InChI Key: GVFSUPAYUVZCQB-UHFFFAOYSA-N
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Description

3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic compound built around the thiazolidine-2,4-dione (TZD) pharmacophore, a scaffold of significant interest in medicinal chemistry research . The TZD core is known for its versatile biological profile and is a privileged structure in the development of novel therapeutic agents . This particular derivative features a sulfonylpiperidine group, a modification that may influence its physicochemical properties and interaction with biological targets. Researchers are exploring TZD-based compounds primarily in two key areas: metabolic disease and oncology. In metabolic research, TZDs are well-known for their action as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, improving insulin sensitivity and making TZDs a valuable tool for studying type 2 diabetes pathways . In anticancer research, various TZD derivatives have demonstrated potent antiproliferative properties, inhibiting growth across diverse cell lines through mechanisms that may involve interaction with other targets beyond PPARγ . The specific 5-chloro-2-methoxyphenyl sulfonyl substitution on the piperidine ring in this compound presents a unique structure-activity relationship (SAR) profile worthy of investigation. Researchers can utilize this chemical as a key intermediate or lead compound to explore novel mechanisms of action, develop structure-activity relationship models, and synthesize new analogs for biological screening. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)17-6-4-11(5-7-17)18-14(19)9-24-15(18)20/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFSUPAYUVZCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of a suitable α-halo acid with thiourea under basic conditions to form the thiazolidine ring.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a cyclization reaction involving a suitable diamine and a dihalide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the thiazolidine-2,4-dione moiety, which is known to interact with various biological targets.

Medicine

Medicinally, compounds containing the thiazolidine-2,4-dione core are often explored for their antidiabetic and anti-inflammatory properties. This specific compound could be a candidate for drug development targeting similar pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione would depend on its specific application. Generally, the thiazolidine-2,4-dione ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance binding affinity through additional interactions with the target protein.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activity Reference
Target Compound Thiazolidine-2,4-dione 5-Chloro-2-methoxyphenylsulfonyl-piperidine ~430 (estimated) Not reported N/A
4a () Thiazolidine-2,4-dione Furan-methylene, piperidinylmethyl ~350 COX-2 inhibition
TM17 () Thiazolidine-2,4-dione Bromo-methoxybenzylidene, nitrobenzyl ~420 Not reported
YPC-21440 () Thiazolidine-2,4-dione Imidazo-pyridazine, methylpiperazine ~500 Pan-Pim kinase inhibition
1-(4-Chlorobenzenesulfonyl)-piperidine () Piperidine Thiophenyl-oxadiazole 409.9 Serine protease targeting

Biological Activity

3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological activities. The sulfonyl group and the piperidine moiety are critical for its interaction with biological targets. The presence of a chloro and methoxy group on the phenyl ring also contributes to its unique properties.

Component Description
Thiazolidine Ring Central structure associated with various biological activities.
Sulfonyl Group Enhances binding affinity to target proteins.
Piperidine Moiety Provides structural stability and influences pharmacokinetics.
Chloro and Methoxy Substituents Modulate the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The thiazolidine ring can inhibit enzyme activity, while the sulfonyl group may facilitate stronger interactions with target proteins, potentially altering metabolic pathways.

Biological Activity Studies

Research has demonstrated various biological activities associated with thiazolidine derivatives, including:

  • Anticancer Activity :
    • Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast). For instance, a related derivative displayed an IC50 value lower than that of irinotecan, a standard chemotherapy agent .
  • Antibacterial Activity :
    • Thiazolidine derivatives have been evaluated for their antibacterial properties. In vitro studies indicated that certain compounds exhibited strong inhibitory effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
  • PTP1B Inhibition :
    • The compound has been investigated as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and obesity-related diseases. Some derivatives showed IC50 values in the low micromolar range against PTP1B, indicating promising inhibitory activity .

Case Studies

Several studies highlight the compound's biological activity:

  • Antiproliferative Evaluation : A series of newly synthesized thiazolidine derivatives were tested for their antiproliferative effects on human tumor cell lines. Among these, one derivative showed remarkable activity with an IC50 significantly lower than established chemotherapeutics .
  • Antimicrobial Screening : In another study, derivatives were screened for their antimicrobial properties against various pathogens. The most active compounds demonstrated MIC values as low as 0.22 μg/mL against specific bacterial strains .

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